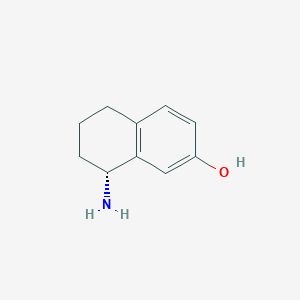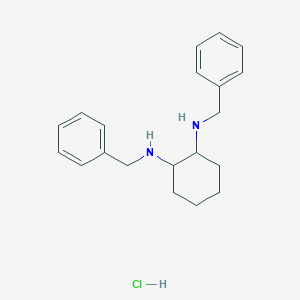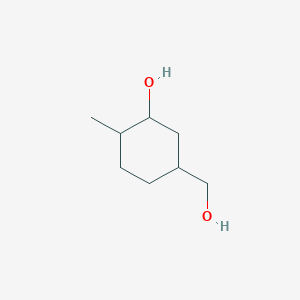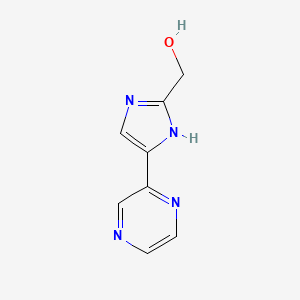![molecular formula C8H6ClN3O B13107204 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13107204.png)
4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the chloromethyl group and the oxadiazole ring imparts unique chemical properties to the molecule, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group. One common method involves the reaction of a pyridine derivative with a suitable precursor to form the oxadiazole ring. For example, the reaction of 4-hydroxymethylpyridine with thionyl chloride in the presence of an inert solvent like dichloromethane can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the process.
化学反应分析
Types of Reactions
4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or methanol under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.
科学研究应用
4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the oxadiazole ring can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)pyridine: This compound lacks the oxadiazole ring and has different chemical properties and applications.
5-(Chloromethyl)-1,2,4-oxadiazole: This compound lacks the pyridine ring and has different reactivity and uses.
Uniqueness
4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to the presence of both the pyridine and oxadiazole rings, which impart distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
属性
分子式 |
C8H6ClN3O |
|---|---|
分子量 |
195.60 g/mol |
IUPAC 名称 |
2-(chloromethyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H6ClN3O/c9-5-7-11-12-8(13-7)6-1-3-10-4-2-6/h1-4H,5H2 |
InChI 键 |
VIBQYSAJDBMEAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=NN=C(O2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Bromo-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B13107161.png)


![5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13107172.png)




![5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13107194.png)

